molecular formula C6H12N2S4<br>(CH3)2N-CS-S-S-CS-N(CH3)2<br>C6H12N2S4 B1682883 Thiram CAS No. 137-26-8

Thiram

Cat. No. B1682883
CAS RN: 137-26-8
M. Wt: 240.4 g/mol
InChI Key: KUAZQDVKQLNFPE-UHFFFAOYSA-N
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Patent
US04459424

Procedure details

The work was carried out as in Example 3, but now the rate of addition of carbon disulfide corresponded to the rate at which dimethylamine was released during the reaction. No further carbon disulfide was added after 46 minutes and the reaction had ended after 49 minutes. This method yielded a total of 35.85 g of tetramethyl thiuram disulfide, corresponding to 99.6% of theoretical.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[C:4](=[S:6])=[S:5]>>[CH3:1][N:2]([CH3:4])[C:3](=[S:6])[S:5][S:5][C:4](=[S:6])[N:2]([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was released during the reaction

Outcomes

Product
Details
Reaction Time
49 min
Name
Type
product
Smiles
CN(C(SSC(N(C)C)=S)=S)C
Measurements
Type Value Analysis
AMOUNT: MASS 35.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.